molecular formula C8H13NO B13260471 Spiro[2.4]heptane-4-carboxamide

Spiro[2.4]heptane-4-carboxamide

Cat. No.: B13260471
M. Wt: 139.19 g/mol
InChI Key: IFUBNRSOWLWKNJ-UHFFFAOYSA-N
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Description

Spiro[24]heptane-4-carboxamide is a spirocyclic compound featuring a unique structure where a cyclopropane ring is fused to a cyclopentane ring, sharing a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]heptane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethyl ketone with cyclopentanone in the presence of a strong base can yield the spiro[2.4]heptane core, which can then be further functionalized to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.4]heptane-4-carboxylic acid, while reduction could produce spiro[2.4]heptane-4-amine derivatives.

Scientific Research Applications

Spiro[2.4]heptane-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in studies of spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential bioactivity.

    Medicine: Research into this compound derivatives may reveal potential pharmaceutical applications, such as enzyme inhibitors or therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which spiro[2.4]heptane-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include binding to active sites or inducing conformational changes in target proteins.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.

    Spiro[2.5]octane: Contains a cyclopropane ring fused to a cyclohexane ring.

    Spiro[4.4]nonane: Comprises two cyclohexane rings sharing one carbon.

Uniqueness

Spiro[2.4]heptane-4-carboxamide is unique due to its specific ring structure and the presence of the carboxamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

spiro[2.4]heptane-7-carboxamide

InChI

InChI=1S/C8H13NO/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H2,9,10)

InChI Key

IFUBNRSOWLWKNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)C(=O)N

Origin of Product

United States

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